3-Bromoimidazo[1,2-a]pyrimidine
Overview
Description
3-Bromoimidazo[1,2-a]pyrimidine is a chemical compound that is part of the imidazo[1,2-a]pyrimidine family, a group of heterocyclic aromatic organic compounds. These compounds have been the subject of various studies due to their potential biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyrimidine scaffold is particularly interesting because it is found in many biologically active molecules and can be modified to produce derivatives with a wide range of activities .
Synthesis Analysis
The synthesis of 3-bromoimidazo[1,2-a]pyrimidine derivatives has been achieved through different methods. One approach involves the reaction of 2-aminopyrimidines with methyl aryl ketones and halogens, such as bromine, to form bromo-substituted derivatives . Another method includes the palladium-catalyzed regioselective arylation of imidazo[1,2-a]pyrimidine at the 3-position with aryl bromides . Additionally, continuous flow conditions have been utilized to improve the regioselectivity and reaction times for the synthesis of 3-aminoimidazo[1,2-a]pyrimidines, demonstrating the versatility of the synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the structural assignment of certain nucleoside derivatives was confirmed by single-crystal X-ray analysis . This analytical method provides detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's chemical behavior and potential interactions with biological targets.
Chemical Reactions Analysis
Imidazo[1,2-a]pyrimidine and its derivatives undergo various chemical reactions that allow for further functionalization of the molecule. For example, the glycosylation of 3-bromoallopurinol with protected ribofuranose derivatives followed by debenzylation leads to the formation of nucleoside analogs . The use of ionic liquids has also been reported to promote the one-pot synthesis of 3-aminoimidazo[1,2-a]pyridines, showcasing the compound's reactivity and the potential for green chemistry approaches in its synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-bromoimidazo[1,2-a]pyrimidine derivatives are influenced by their molecular structure and the nature of the substituents attached to the imidazo[1,2-a]pyrimidine core. These properties are essential for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent. The introduction of bromine atoms, for example, can significantly alter the compound's reactivity and electronic properties, which may affect its biological activity .
Scientific Research Applications
1. Application in Chemodivergent Synthesis
- Summary of Application: 3-Bromoimidazo[1,2-a]pyrimidine is used in the chemodivergent synthesis of N-(pyridin-2-yl)amides . These compounds have significant biological and therapeutic value .
- Methods of Application: The compound is synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions. The reaction conditions are mild and metal-free .
- Results or Outcomes: The synthesis results in the formation of N-(pyridin-2-yl)amides .
2. Application in Anti-Inflammatory Activities
- Summary of Application: Pyrimidines, including 3-Bromoimidazo[1,2-a]pyrimidine, display a range of pharmacological effects including anti-inflammatory activities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
3. Application in Anticancer Activity
- Summary of Application: The imidazopyrimidine skeleton, which includes 3-Bromoimidazo[1,2-a]pyrimidine, is linked to the pharmacological activity of related drugs, including those with anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: Several drugs with this structural pattern have shown anticancer activity .
4. Application in Synthesis of Pyrimidobenzimidazoles
- Summary of Application: 3-Bromoimidazo[1,2-a]pyrimidine is used in the synthesis of pyrimidobenzimidazoles . These compounds are relevant in medicinal chemistry .
- Methods of Application: The compound is synthesized from enamino ketones under heating conditions .
- Results or Outcomes: The synthesis results in the formation of pyrimidobenzimidazole .
5. Application in Anticancer Activity
- Summary of Application: Thiazolopyrimidine derivatives, which include 3-Bromoimidazo[1,2-a]pyrimidine, have been studied for their anticancer activity .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The derivatives displayed excellent anticancer activity against certain cell lines and led to cell death by apoptosis as they inhibited the CDK enzyme .
6. Application in Antituberculosis Agents
- Summary of Application: Imidazo[1,2-a]pyridine analogues, which include 3-Bromoimidazo[1,2-a]pyrimidine, have been recognized as potential antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The acute TB mouse model indicated 90%, 99%, and 99.9% reduction of bacterial load when treated with certain doses of these compounds, respectively, after 4 weeks of treatment .
Safety And Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . They have received great attention in recent years due to their varied medicinal applications . Therefore, the development of new synthetic methods and the exploration of their biological properties could be potential future directions .
properties
IUPAC Name |
3-bromoimidazo[1,2-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-5-4-9-6-8-2-1-3-10(5)6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHZXUKWLSWKHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CN=C2N=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377182 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromoimidazo[1,2-a]pyrimidine | |
CAS RN |
6840-45-5 | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40377182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromoimidazo[1,2-a]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.